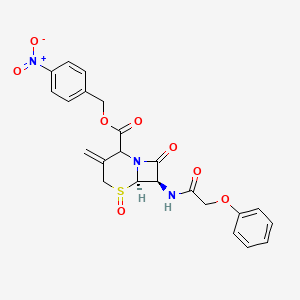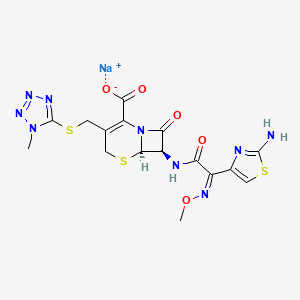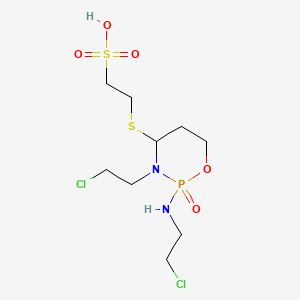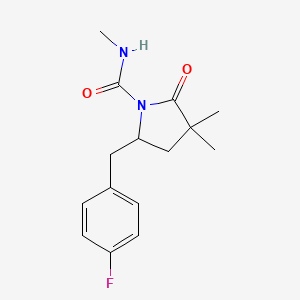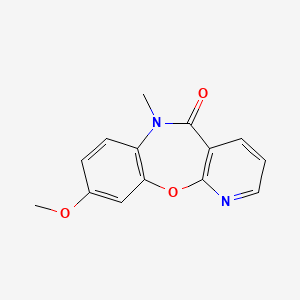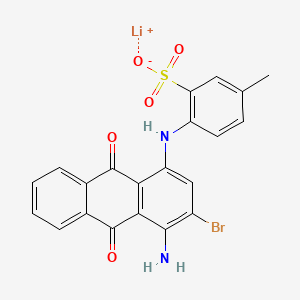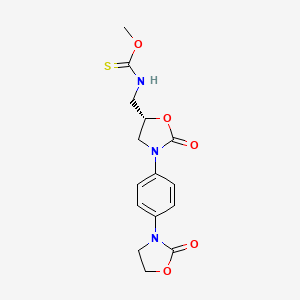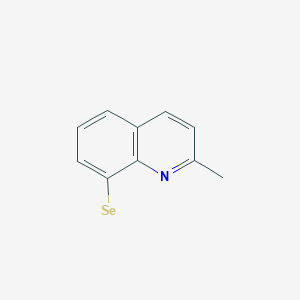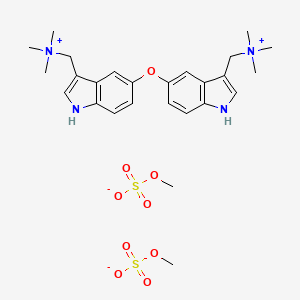
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) is a complex organic compound with the molecular formula 2CH₃O₄S*C₂₄H₃₂N₄O. This compound is known for its unique structure, which includes indole moieties connected by an oxybis(methylene) bridge and quaternary ammonium groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) typically involves the reaction of indole derivatives with formaldehyde and trimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moieties.
Reduction: Reduced forms of the quaternary ammonium groups.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) involves its interaction with biological membranes and proteins. The quaternary ammonium groups can disrupt microbial cell membranes, leading to cell lysis. Additionally, the indole moieties may interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisquaternary Ammonium Compounds: These compounds have similar quaternary ammonium groups but differ in their bridging structures.
Indole Derivatives: Compounds with indole moieties but lacking the quaternary ammonium groups.
Uniqueness
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) is unique due to its combination of indole moieties and quaternary ammonium groups, which confer both antimicrobial properties and the ability to interact with biological targets in a specific manner.
This detailed article provides a comprehensive overview of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
84905-57-7 |
|---|---|
Formule moléculaire |
C26H38N4O9S2 |
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
methyl sulfate;trimethyl-[[5-[[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]oxy]-1H-indol-3-yl]methyl]azanium |
InChI |
InChI=1S/C24H32N4O.2CH4O4S/c1-27(2,3)15-17-13-25-23-9-7-19(11-21(17)23)29-20-8-10-24-22(12-20)18(14-26-24)16-28(4,5)6;2*1-5-6(2,3)4/h7-14,25-26H,15-16H2,1-6H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clé InChI |
UHNVDWHFXAUQAC-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)OC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




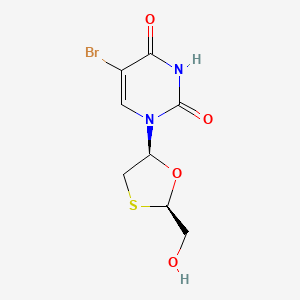
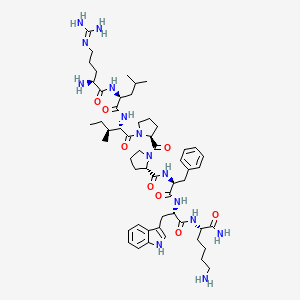
![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
